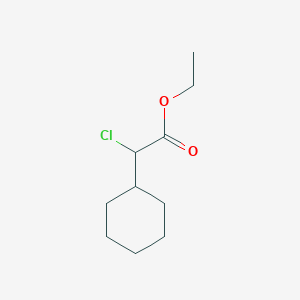

Ethyl 2-chloro-2-cyclohexylacetate

Description

Ethyl 2-chloro-2-cyclohexylacetate is an ester derivative featuring a cyclohexyl group and a chlorine atom at the α-position of the acetate moiety. This structural configuration imparts unique reactivity, making it valuable in organic synthesis, particularly in alkylation reactions or as an intermediate in pharmaceutical and agrochemical manufacturing.

Properties

Molecular Formula |

C10H17ClO2 |

|---|---|

Molecular Weight |

204.69 g/mol |

IUPAC Name |

ethyl 2-chloro-2-cyclohexylacetate |

InChI |

InChI=1S/C10H17ClO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3 |

InChI Key |

NKHRQDUDGCDFHG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1CCCCC1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of ethyl 2-chloro-2-cyclohexylacetate can be contextualized by comparing it to three key analogs:

Ethyl 2-Cyano-2-Cyclohexylacetate

- Structure: Substitutes chlorine with a cyano (-CN) group.

- Key Properties: The electron-withdrawing cyano group enhances stability against nucleophilic attack compared to the chloro analog. Higher polarity due to the -CN group improves solubility in polar aprotic solvents. CAS: 3213-50-1 .

- Applications : Used in the synthesis of heterocycles and as a precursor for nitrile-containing pharmaceuticals.

Ethyl 2-Cyclohexyl-2-Hydroxy-Phenylacetate

- Structure : Features a hydroxy-phenyl group instead of chlorine.

- Key Properties: The phenolic -OH group introduces hydrogen-bonding capability, increasing solubility in protic solvents. Reduced electrophilicity at the α-carbon compared to the chloro derivative, limiting its use in alkylation reactions. CAS: 31197-69-0 .

- Applications: Potential use in medicinal chemistry for designing bioactive molecules with enhanced binding affinity.

Ethyl Chloroacetate

- Structure : Lacks the cyclohexyl group but retains the α-chloro substituent.

- Key Properties :

- Applications : Common in industrial settings as a solvent or intermediate for dyes and pharmaceuticals.

Comparative Data Table

Research Findings and Implications

- Reactivity Trends : The chloro substituent in this compound offers a balance between reactivity and steric hindrance, enabling selective alkylation without the extreme instability seen in ethyl chloroacetate .

- Stability : Cyclohexyl groups confer steric protection, reducing unintended side reactions compared to linear analogs.

- Synthetic Utility: Derivatives like the cyano variant (CAS 3213-50-1) are preferred for stabilized intermediates, while the chloro analog is favored for electrophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.